pentan-3-yl carbonochloridate
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Overview
Description
Pentan-3-yl carbonochloridate is an organic compound with the molecular formula C7H12BrClO2. It is a member of the chloroformate esters, which are formally esters of chloroformic acid. This compound is characterized by the presence of a pentan-3-yl group attached to a carbonochloridate moiety. It is used as a reagent in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentan-3-yl carbonochloridate can be synthesized through the reaction of pentan-3-ol with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C5H11OH+COCl2→C7H12BrClO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where pentan-3-ol and phosgene are continuously fed into the reaction chamber. The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity of the product. The resulting this compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Pentan-3-yl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: It hydrolyzes in the presence of water to form pentan-3-ol and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form carbamates.
Alcohols: React to form carbonate esters.
Water: Causes hydrolysis to form pentan-3-ol and hydrochloric acid.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Pentan-3-ol and Hydrochloric Acid: Formed from hydrolysis.
Scientific Research Applications
Pentan-3-yl carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the carbonochloridate group into organic molecules.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Materials Science: In the preparation of polymers and other advanced materials.
Analytical Chemistry: As a derivatization agent for gas chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of pentan-3-yl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonate esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: Another chloroformate ester with similar reactivity.
Ethyl Chloroformate: Similar in structure and reactivity but with an ethyl group instead of a pentan-3-yl group.
Benzyl Chloroformate: Used for introducing the carboxybenzyl (Cbz) protecting group in organic synthesis.
Uniqueness
Pentan-3-yl carbonochloridate is unique due to the presence of the pentan-3-yl group, which imparts different steric and electronic properties compared to other chloroformate esters. This can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
20412-36-6 |
---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
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